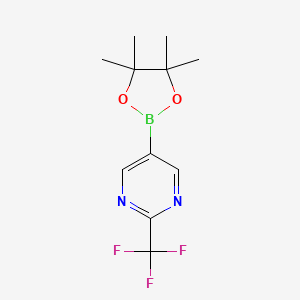amino}thietane-3-carboxylic acid CAS No. 1935644-97-5](/img/new.no-structure.jpg)
3-{[(tert-butoxy)carbonyl](methyl)amino}thietane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid is a synthetic organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The thietane ring can be formed through various cyclization reactions, often involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems.
Chemical Reactions Analysis
Types of Reactions
3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Substitution: The Boc group can be selectively removed to expose the amine functionality, which can then participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Acids: Such as trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while deprotection of the Boc group exposes the free amine functionality.
Scientific Research Applications
3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid involves the protection and deprotection of the amine functionality. The Boc group protects the amine during synthetic transformations and can be selectively removed under acidic conditions to expose the free amine . This allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid
- 3-{[(tert-butoxy)carbonyl]amino}methyl)oxetane-3-carboxylic acid
Uniqueness
3-{(tert-butoxy)carbonylamino}thietane-3-carboxylic acid is unique due to its thietane ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the sulfur atom in the ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
1935644-97-5 |
|---|---|
Molecular Formula |
C10H17NO4S |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



